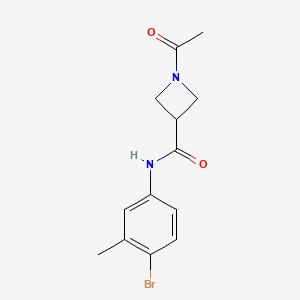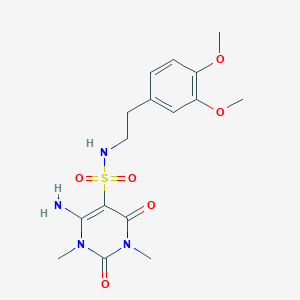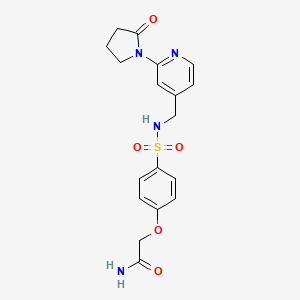![molecular formula C20H14BrF2NOS B2971635 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 321431-69-0](/img/structure/B2971635.png)
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a carboxamide group, a sulfanyl group, and multiple aromatic rings based on its name. It also appears to have bromine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The compound has shown promise in the development of novel antimicrobial agents. Its structure has been utilized in the synthesis of derivatives that exhibit significant activity against bacterial and fungal strains. These derivatives have been tested for their antimicrobial action, particularly against Gram-positive pathogens and biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
Research indicates that derivatives of this compound have potential antioxidant effects. Assays like DPPH, ABTS, and ferric reducing power have been employed to evaluate the antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Toxicity Testing
The compound and its derivatives have been subjected to alternative toxicity testing, such as on freshwater cladoceran Daphnia magna Straus . This is important for assessing the environmental impact and safety profile of new chemical entities .
Drug Design and Synthesis
This compound serves as a building block in drug design and synthesis. Its unique molecular structure allows for the creation of diverse chemotypes, such as N-acyl-α-amino acids , 4H-1,3-oxazol-5-ones , 2-acylamino ketones , and 1,3-oxazoles , which are important in medicinal chemistry .
Material Synthesis
The compound’s unique properties make it suitable for material synthesis applications. It can be used to create new materials with desired properties for various industrial applications.
Catalysis
In the field of catalysis, the compound can be utilized due to its unique structural features. It may act as a catalyst or a part of a catalytic system in chemical reactions, enhancing the efficiency and selectivity of the processes.
Biological Evaluation
The compound has been involved in in silico studies concerning its potential antimicrobial effect and toxicity. Such evaluations are crucial in the early stages of drug development to predict the biological activity and optimize the chemical structure for better efficacy and safety .
Anticancer Research
There is potential for the compound to be used in anticancer research. Its derivatives could be designed to target specific cancerous cells, helping to combat drug resistance by cancerous cells and pathogens .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMJUWEWCIMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)
![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)


![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)